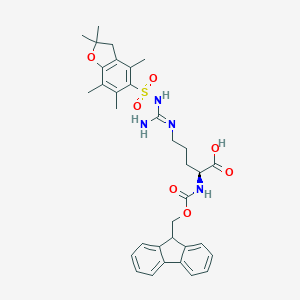![molecular formula C8H17N3 B136175 Decahydropyrazino[1,2-d][1,4]diazepine CAS No. 153894-18-9](/img/structure/B136175.png)
Decahydropyrazino[1,2-d][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydropyrazino[1,2-d][1,4]diazepine (DPD) is a heterocyclic organic compound with a bicyclic structure. It is a member of the diazepine family and has been used in various scientific research applications due to its unique properties. DPD has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Decahydropyrazino[1,2-d][1,4]diazepine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It has been found to have potential therapeutic properties for the treatment of anxiety, depression, and schizophrenia. Decahydropyrazino[1,2-d][1,4]diazepine has also been used as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
Decahydropyrazino[1,2-d][1,4]diazepine acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmitter GABA. Decahydropyrazino[1,2-d][1,4]diazepine enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to anxiolytic and sedative effects.
Efectos Bioquímicos Y Fisiológicos
Decahydropyrazino[1,2-d][1,4]diazepine has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to improve cognitive function and memory retention. Decahydropyrazino[1,2-d][1,4]diazepine has been shown to increase the levels of GABA in the brain, leading to the enhancement of GABAergic neurotransmission. Decahydropyrazino[1,2-d][1,4]diazepine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decahydropyrazino[1,2-d][1,4]diazepine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Decahydropyrazino[1,2-d][1,4]diazepine can be easily modified to generate analogs with improved properties. However, Decahydropyrazino[1,2-d][1,4]diazepine has some limitations, including its poor solubility in water, which can limit its use in certain experiments. Decahydropyrazino[1,2-d][1,4]diazepine can also be metabolized quickly in vivo, leading to a short duration of action.
Direcciones Futuras
For the research on Decahydropyrazino[1,2-d][1,4]diazepine include the development of new analogs with improved properties and investigation of its potential therapeutic applications.
Métodos De Síntesis
Decahydropyrazino[1,2-d][1,4]diazepine can be synthesized using different methods, including the condensation of an amino acid with a ketone, cyclization of an amino alcohol, and cyclization of a dipeptide. One of the common methods of synthesizing Decahydropyrazino[1,2-d][1,4]diazepine is the cyclization of a dipeptide using a dehydrating agent such as thionyl chloride. The dipeptide is first protected with a suitable group, and then thionyl chloride is added to remove the water molecule, leading to the formation of Decahydropyrazino[1,2-d][1,4]diazepine.
Propiedades
Número CAS |
153894-18-9 |
|---|---|
Nombre del producto |
Decahydropyrazino[1,2-d][1,4]diazepine |
Fórmula molecular |
C8H17N3 |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C8H17N3/c1-2-9-3-5-11-6-4-10-7-8(1)11/h8-10H,1-7H2 |
Clave InChI |
XLCYOUKRVASGKM-UHFFFAOYSA-N |
SMILES |
C1CNCCN2C1CNCC2 |
SMILES canónico |
C1CNCCN2C1CNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




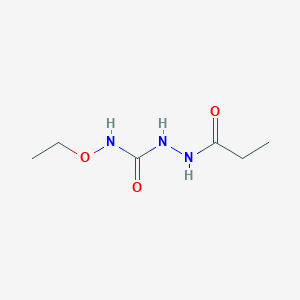
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)

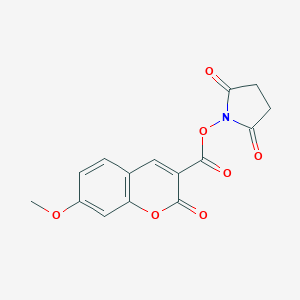

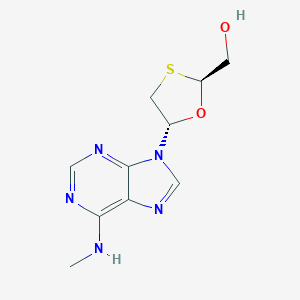
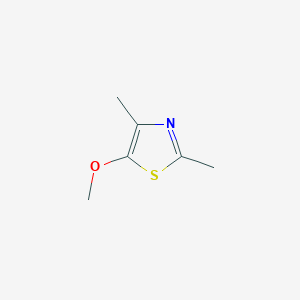
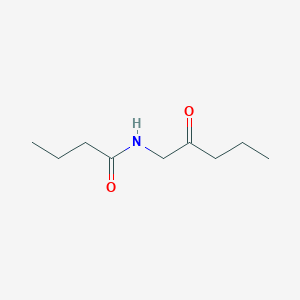

![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
